molecular formula C11H9ClN2O B1461601 4-Chloro-2-(3-methoxyphenyl)pyrimidine CAS No. 1156238-51-5

4-Chloro-2-(3-methoxyphenyl)pyrimidine

Cat. No. B1461601
M. Wt: 220.65 g/mol
InChI Key: HUWWIWRFUMKGDM-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . It is a pyrimidine derivative, which is a class of compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-2-(3-methoxyphenyl)pyrimidine, often involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(3-methoxyphenyl)pyrimidine is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chloro group at position 4 and a methoxyphenyl group at position 2 .


Chemical Reactions Analysis

Pyrimidine derivatives, including 4-Chloro-2-(3-methoxyphenyl)pyrimidine, have been shown to exhibit a range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activity . These effects are often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

4-Chloro-2-(3-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.

Scientific Research Applications

Crystal Structure and Isostructural Nature

4-Chloro-2-(3-methoxyphenyl)pyrimidine has been studied for its crystal structure and isostructural nature. The research by Trilleras et al. (2009) focuses on the isostructural and isomorphous characteristics of compounds including 4-Chloro-2-(3-methoxyphenyl)pyrimidine. The study reveals significant displacements in the ring-substituent atoms from the planar pyrimidine rings and provides insights into the polarization of the electronic structures. The compounds form sheets linked by hydrogen bonds, building from centrosymmetric rings (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Antiviral Activity

Hocková et al. (2003) synthesized 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, related to 4-Chloro-2-(3-methoxyphenyl)pyrimidine, demonstrating antiviral activity, particularly against retroviruses in cell culture. The study highlights the compound's potential in pharmacological applications, especially in inhibiting human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Antibacterial Properties

Cieplik et al. (2008) investigated the synthesis of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, related to 4-Chloro-2-(3-methoxyphenyl)pyrimidine, and evaluated their antibacterial properties. The study confirms the antibacterial activity of these compounds, linking it to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik, Raginia, Pluta, Gubrynowicz, Bryndal, & Lis, 2008).

Chemical Reactivity and Biological Evaluation

Farouk, Ibrahim, and El-Gohary (2021) focused on the synthesis and chemical reactivity of derivatives of 4-Chloro-2-(3-methoxyphenyl)pyrimidine, investigating their potential for constructing nitrogen heterocyclic compounds. The study also includes an evaluation of the biological activity of these compounds, indicating their relevance in medicinal chemistry (Farouk, Ibrahim, & El-Gohary, 2021).

Corrosion Inhibition

Khaled et al. (2011) explored the use of a pyrimidine derivative, similar to 4-Chloro-2-(3-methoxyphenyl)pyrimidine, as a corrosion inhibitor for copper in saline solutions. The study demonstrates the compound's effectiveness in markedly reducing copper corrosion, providing insights into its potential applications in corrosion protection (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).

Future Directions

The future directions in the research of pyrimidine derivatives, including 4-Chloro-2-(3-methoxyphenyl)pyrimidine, involve the development of new pyrimidines as anti-inflammatory agents . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-chloro-2-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)11-13-6-5-10(12)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWWIWRFUMKGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(3-methoxyphenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Yang, H Yu, N Yang, L Meng, J Xu… - Letters in Organic …, 2009 - ingentaconnect.com
The key intermediates 5-benzyl-2-phenylpyrimidin-4(3H)-ones or (E)-5-benzylidene-2-phenyl- 5,6-dihydropyrimidin- 4(3H)-ones were obtained conveniently by cyclization of the …
Number of citations: 2 www.ingentaconnect.com

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